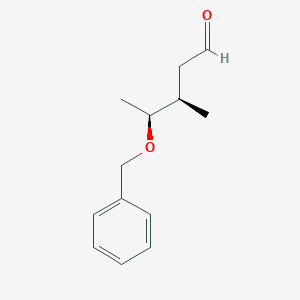
(3R,4S)-4-(Benzyloxy)-3-methylpentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-4-(Benzyloxy)-3-methylpentanal: is an organic compound characterized by its unique stereochemistry and functional groups. It features a benzyloxy group attached to a chiral carbon, making it an important intermediate in various synthetic pathways. This compound is often utilized in the synthesis of more complex molecules due to its reactivity and structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-(Benzyloxy)-3-methylpentanal typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a chiral alcohol or aldehyde.
Protection of Hydroxyl Group: The hydroxyl group is protected using a benzyl group to form a benzyloxy derivative.
Formation of Chiral Center: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Oxidation: The final step involves the oxidation of the intermediate to form the aldehyde group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3R,4S)-4-(Benzyloxy)-3-methylpentanal can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (3R,4S)-4-(Benzyloxy)-3-methylpentanal is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique stereochemistry makes it valuable in the development of chiral drugs and catalysts.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving aldehydes and benzyloxy groups.
Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of (3R,4S)-4-(Benzyloxy)-3-methylpentanal involves its reactivity as an aldehyde and the presence of the benzyloxy group. The aldehyde group can participate in nucleophilic addition reactions, while the benzyloxy group can undergo substitution or elimination reactions. These properties make it a versatile intermediate in various chemical transformations.
Comparación Con Compuestos Similares
- (3R,4S)-3-(Benzyloxy)-4-methylhexanoic acid methyl ester
- (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylate
- 6-(Benzyloxy)-9-((1S,3S)-4-(Benzyloxy)-3-((Benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine
Uniqueness: (3R,4S)-4-(Benzyloxy)-3-methylpentanal is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and applications compared to similar compounds. Its ability to undergo a variety of chemical reactions makes it a valuable intermediate in synthetic chemistry.
Propiedades
Número CAS |
917871-18-2 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
(3R,4S)-3-methyl-4-phenylmethoxypentanal |
InChI |
InChI=1S/C13H18O2/c1-11(8-9-14)12(2)15-10-13-6-4-3-5-7-13/h3-7,9,11-12H,8,10H2,1-2H3/t11-,12+/m1/s1 |
Clave InChI |
QWUGWMVHIHDKDP-NEPJUHHUSA-N |
SMILES isomérico |
C[C@H](CC=O)[C@H](C)OCC1=CC=CC=C1 |
SMILES canónico |
CC(CC=O)C(C)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


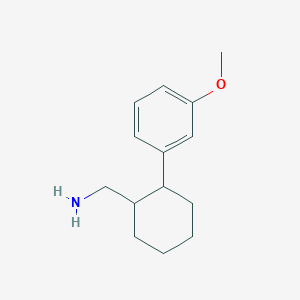

![(2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B12607106.png)
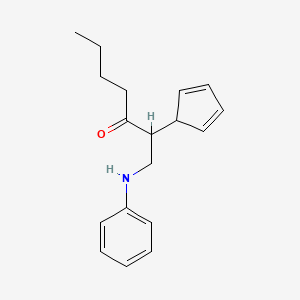

![6-(3,5-Dimethylphenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607114.png)
![7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12607119.png)
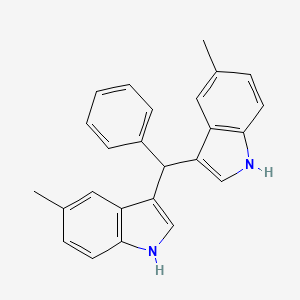
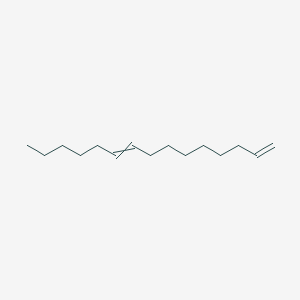
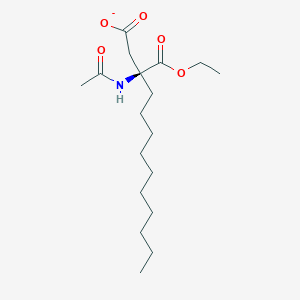
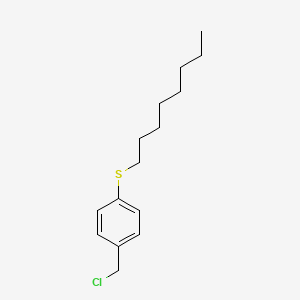
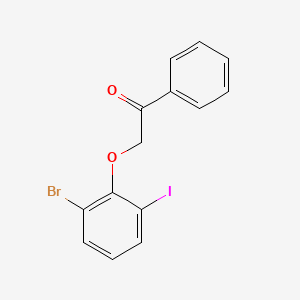
![Benzenamine, N-[1-(3-bromophenyl)ethylidene]-](/img/structure/B12607159.png)
![6-(4-Bromophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12607163.png)
